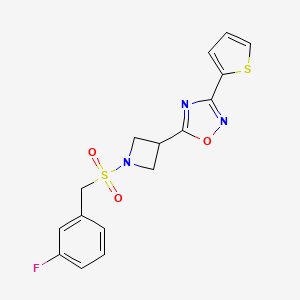
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14FN3O3S2 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class. Its unique structure, featuring an oxadiazole ring, a thiophene group, and a sulfonyl-substituted azetidine moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C18H16FN3O3S, with a molecular weight of 373.4 g/mol. The presence of the oxadiazole and thiophene rings is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₃S |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1251681-85-2 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological processes.
- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways.
- Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to oxidative damage in cells.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit notable antimicrobial properties. A study on oxadiazole derivatives found that many have superior antibacterial and antifungal activities compared to traditional antibiotics .
Case Study : A series of oxadiazole derivatives were tested against various bacterial strains. Compounds similar to this compound demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, with some exhibiting activity comparable to ampicillin.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely documented. Research shows that these compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase.
- Apoptotic Pathways : They may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.
Research Findings : A study highlighted that specific oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as anticancer agents .
Other Biological Activities
Beyond antimicrobial and anticancer effects, compounds with the oxadiazole structure have shown promise in other therapeutic areas:
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.
- Antidiabetic Properties : Certain studies suggest that oxadiazole derivatives can enhance insulin sensitivity and lower blood glucose levels.
Eigenschaften
IUPAC Name |
5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-13-4-1-3-11(7-13)10-25(21,22)20-8-12(9-20)16-18-15(19-23-16)14-5-2-6-24-14/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMSWRUXUAAXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














